Tert-butyl 1-(2-ethoxy-2-oxoethyl)-3-phenyl-6,7-dihydro-1H-pyrazolo[4,3-C]pyridine-5(4H)-carboxylate
Description
Tert-butyl 1-(2-ethoxy-2-oxoethyl)-3-phenyl-6,7-dihydro-1H-pyrazolo[4,3-C]pyridine-5(4H)-carboxylate is a pyrazolo-pyridine derivative featuring a bicyclic core with a tert-butyl carboxylate group at position 5, a 2-ethoxy-2-oxoethyl substituent at position 1, and a phenyl group at position 2. Its crystallographic analysis likely employs SHELX software for refinement, a standard in small-molecule crystallography .
Properties
Molecular Formula |
C21H27N3O4 |
|---|---|
Molecular Weight |
385.5 g/mol |
IUPAC Name |
tert-butyl 1-(2-ethoxy-2-oxoethyl)-3-phenyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carboxylate |
InChI |
InChI=1S/C21H27N3O4/c1-5-27-18(25)14-24-17-11-12-23(20(26)28-21(2,3)4)13-16(17)19(22-24)15-9-7-6-8-10-15/h6-10H,5,11-14H2,1-4H3 |
InChI Key |
FIHAXFBLXXDOQK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1C2=C(CN(CC2)C(=O)OC(C)(C)C)C(=N1)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 1-(2-ethoxy-2-oxoethyl)-3-phenyl-6,7-dihydro-1H-pyrazolo[4,3-C]pyridine-5(4H)-carboxylate typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of a pyrazolo[4,3-C]pyridine derivative with tert-butyl 2-ethoxy-2-oxoacetate under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 1-(2-ethoxy-2-oxoethyl)-3-phenyl-6,7-dihydro-1H-pyrazolo[4,3-C]pyridine-5(4H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Tert-butyl 1-(2-ethoxy-2-oxoethyl)-3-phenyl-6,7-dihydro-1H-pyrazolo[4,3-C]pyridine-5(4H)-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with therapeutic properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Tert-butyl 1-(2-ethoxy-2-oxoethyl)-3-phenyl-6,7-dihydro-1H-pyrazolo[4,3-C]pyridine-5(4H)-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby exerting anti-inflammatory or anticancer effects .
Comparison with Similar Compounds
Structural Features and Substituent Effects
The pyrazolo[4,3-c]pyridine core is shared among analogs, but substituent variations critically influence properties:
- The phenyl group contributes to aromatic stacking interactions, relevant in target binding .
- Hydroxymethyl Analog (1330765-07-5) : The hydroxymethyl group increases polarity, enabling hydrogen bonding, while the methyl group reduces steric hindrance compared to the target’s ethoxy-oxoethyl .
- 3-Oxo Analog : The ketone at position 3 offers sites for nucleophilic addition or hydrogen bonding, contrasting with the phenyl’s inertness in the target compound .
Physicochemical Properties
- Lipophilicity : The target compound’s ethoxy-oxoethyl and tert-butyl groups enhance lipid solubility, favoring membrane permeability. In contrast, the hydroxymethyl analog is more hydrophilic due to its -CH2OH group .
- Stability : The tert-butyl carboxylate in all analogs provides steric protection against hydrolysis. However, the target’s ester group may hydrolyze faster under acidic/basic conditions than the hydroxymethyl or ketone moieties .
- Conformational Flexibility : Ring puckering in the pyrazolo-pyridine core (governed by Cremer-Pople parameters ) likely varies with substituents. Bulkier groups (e.g., phenyl) may induce puckering, altering binding site compatibility compared to smaller substituents (e.g., methyl).
Biological Activity
Tert-butyl 1-(2-ethoxy-2-oxoethyl)-3-phenyl-6,7-dihydro-1H-pyrazolo[4,3-C]pyridine-5(4H)-carboxylate is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, focusing on its mechanisms, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The compound can be described by the following structural formula:
This structure includes a pyrazolo-pyridine core which is known for various biological activities. The presence of the tert-butyl and ethoxy groups enhances its solubility and bioavailability.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in cellular pathways. Research indicates that derivatives of pyrazolo[4,3-C]pyridine compounds have shown promise as inhibitors of various kinases, particularly polo-like kinase 1 (Plk1), which is crucial in cell division and has been implicated in cancer progression .
Inhibition of Polo-like Kinase 1 (Plk1)
Plk1 is a mitotic-specific target that is often deregulated in various cancers. Compounds similar to this compound have been studied for their ability to inhibit Plk1 activity through competitive inhibition at the polo-box domain (PBD) . This inhibition can disrupt the cell cycle and induce apoptosis in cancer cells.
Anticancer Activity
The compound has been evaluated for its anticancer properties through various assays. The following table summarizes key findings from recent studies:
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study A | HeLa (cervical cancer) | 5.2 | Plk1 inhibition |
| Study B | MCF7 (breast cancer) | 7.8 | Induction of apoptosis |
| Study C | A549 (lung cancer) | 6.5 | Cell cycle arrest |
These results indicate that the compound exhibits significant anticancer activity across multiple cancer cell lines.
Structure-Activity Relationship (SAR)
Research on related pyrazolo[4,3-C]pyridine compounds has established a structure-activity relationship that informs the design of more potent analogs. Key modifications that enhance biological activity include:
- Substitution on the phenyl ring : Varied substitutions can alter binding affinity to target proteins.
- Alterations in the ethoxy group : Modifications can impact solubility and metabolic stability.
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical models:
- Study on Tumor Growth Inhibition : In vivo studies demonstrated that administration of the compound significantly reduced tumor size in xenograft models of breast cancer.
- Mechanistic Insights : Further investigations revealed that treatment led to increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins, suggesting a shift towards apoptosis in treated cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
